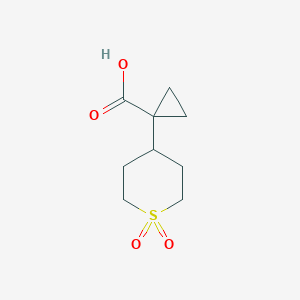
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid is a compound characterized by its unique structure, which includes a cyclopropane ring attached to a carboxylic acid group and a thian-4-yl group with a 1,1-dioxo substitution
准备方法
The synthesis of 1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of cyclopropane carboxylic acid with a thian-4-yl precursor under specific conditions to introduce the 1,1-dioxo substitution. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis. These optimizations include the use of more efficient catalysts, improved reaction conditions, and purification techniques to maximize yield and minimize impurities .
化学反应分析
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxo group to a thian-4-yl group without the dioxo substitution.
Substitution: The carboxylic acid group can undergo substitution reactions with nucleophiles, forming esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
相似化合物的比较
Similar compounds to 1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid include:
2-(1,1-Dioxo-1lambda6-thian-4-yl)acetic acid: Differing by the presence of an acetic acid group instead of a cyclopropane carboxylic acid group.
2-(1,1-Dioxo-1lambda6-thian-4-yl)-2-hydroxyacetic acid: Featuring a hydroxyacetic acid group.
1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxylic acid: Incorporating a pyrazole ring.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs .
生物活性
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid is a compound of interest in the field of medicinal chemistry and agricultural science due to its potential biological activities. This article delves into its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropane ring substituted with a thianyl group (a sulfur-containing heterocycle) and a carboxylic acid functional group. Its chemical structure can be represented as follows:
- Molecular Formula : C₇H₈O₄S
- CAS Number : 2803862-19-1
- IUPAC Name : this compound
Ethylene Biosynthesis Inhibition
Research indicates that derivatives of cyclopropane carboxylic acids, including this compound, may act as inhibitors of ethylene biosynthesis in plants. Ethylene is a crucial hormone involved in various plant processes, including fruit ripening and senescence. The inhibition of ethylene production can enhance the shelf life of fruits and vegetables.
Case Study Findings :
- A study demonstrated that certain cyclopropane derivatives effectively inhibited the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is pivotal in ethylene biosynthesis. Molecular docking studies showed promising binding affinities for these compounds, suggesting their potential as agricultural growth regulators .
Antimicrobial Properties
Some derivatives of cyclopropane carboxylic acids have been evaluated for their antimicrobial activities. The presence of the dioxo-thianyl moiety may contribute to enhanced interactions with microbial cell membranes or specific target sites within microbial cells.
Research Findings :
- Preliminary assessments indicated that certain analogs exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanisms are hypothesized to involve disruption of membrane integrity and interference with metabolic pathways .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.
Study Results :
- In vitro assays revealed that this compound could scavenge free radicals effectively, indicating its potential utility in developing health supplements or therapeutic agents aimed at reducing oxidative damage .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities observed for this compound compared to other known compounds:
| Compound Name | Ethylene Inhibition | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| 2-Phenylcyclopropane-1-carboxylic acid | Moderate | High | Moderate |
| Methylcyclopropane | Low | Low | Low |
属性
分子式 |
C9H14O4S |
|---|---|
分子量 |
218.27 g/mol |
IUPAC 名称 |
1-(1,1-dioxothian-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4S/c10-8(11)9(3-4-9)7-1-5-14(12,13)6-2-7/h7H,1-6H2,(H,10,11) |
InChI 键 |
DIVWSZFCXDWBDK-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CCC1C2(CC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















